molecular formula C19H13Cl3N2O2 B2519322 5-chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide CAS No. 338977-39-2

5-chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

Cat. No.: B2519322
CAS No.: 338977-39-2
M. Wt: 407.68
InChI Key: FTJIDZCXTLLSPL-UHFFFAOYSA-N
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Description

The compound 5-chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide (CAS: 338977-39-2 or 339024-51-0) is a chlorinated pyridinecarboxamide derivative with the molecular formula C₁₉H₁₃Cl₃N₂O₂. It features a 6-oxo-1,6-dihydropyridine core substituted with a 3-chlorobenzyl group at position 1 and a 4-chlorophenylcarboxamide moiety at position 3. This compound is classified as a molecular building block, indicating its utility in organic synthesis, particularly in pharmaceuticals or agrochemicals.

Properties

IUPAC Name

5-chloro-N-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl3N2O2/c20-14-4-6-16(7-5-14)23-18(25)13-9-17(22)19(26)24(11-13)10-12-2-1-3-15(21)8-12/h1-9,11H,10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJIDZCXTLLSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=C(C=C(C2=O)Cl)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Basic Information

  • Chemical Name : this compound
  • CAS Number : 338977-39-2
  • Molecular Formula : C19H13Cl3N2O2
  • Molecular Weight : 373.23 g/mol
  • Density : 1.42 g/cm³ (predicted)
  • Boiling Point : 565.2 ± 50.0 °C (predicted)

Structural Characteristics

The compound features a pyridine ring with various substituents that contribute to its biological activity. The presence of chlorine atoms and the carbonyl group play crucial roles in its interaction with biological targets.

The biological activity of this compound has been attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical in neurodegenerative diseases.
  • Anticancer Properties : Studies indicate that the compound may induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
  • Antimicrobial Activity : Preliminary data suggest that it may exhibit antimicrobial properties against certain bacterial strains.

Anticancer Activity

A study investigated the effect of this compound on human pancreatic cancer cells (Patu8988). The results indicated significant inhibition of cell proliferation, with a notable increase in apoptosis rates as measured by flow cytometry and TUNEL assays. The compound was found to upregulate caspase-3 expression, indicating a caspase-dependent apoptotic pathway .

Neuroprotective Effects

In another study focused on neuroprotection, the compound demonstrated a significant inhibitory effect on MAO-B activity, with an IC50 value comparable to established MAO inhibitors. This suggests its potential use in treating neurodegenerative disorders like Parkinson's disease .

Comparative Biological Activity Table

Activity TypeCompound NameIC50 ValueReference
AChE Inhibition5-chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)0.264 µM
MAO-B Inhibition5-chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)0.212 µM
Anticancer ActivityPatu8988 CellsSignificant effect

Comparison with Similar Compounds

5-Chloro-1-[(3-Chlorophenyl)Methyl]-N-(4-Methoxyphenyl)-6-Oxo-1,6-Dihydropyridine-3-Carboxamide (CAS: 338977-35-8)

  • Structural Differences : The 4-chlorophenyl group in the target compound is replaced with a 4-methoxyphenyl substituent.
  • Molecular Formula : C₂₀H₁₆Cl₂N₂O₃.
  • Molecular weight: 403.26 g/mol vs. 407.35 g/mol for the target compound.
  • Applications : Likely used in medicinal chemistry for structure-activity relationship (SAR) studies due to its tunable electronic profile.

5-Chloro-1-(3,4-Dichlorobenzyl)-N-(4-Methoxyphenyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxamide (CAS: 339023-93-7)

  • Structural Differences : The benzyl group is 3,4-dichlorobenzyl (vs. 3-chlorobenzyl in the target compound), and the phenylcarboxamide is 4-methoxyphenyl.
  • Molecular Formula : C₂₀H₁₅Cl₃N₂O₃.
  • Molecular weight: 437.71 g/mol, significantly higher than the target compound. Purity: >90% (industrial grade).
  • Applications : The dichlorobenzyl group may improve binding affinity in hydrophobic enzyme pockets.

Pyrazole-Based Analogues (Example from )

  • Structural Differences: Replaces the pyridine core with a pyrazole ring. Substituents include a 4-fluorophenyl and cyano group.
  • Molecular Formula : C₂₁H₁₃Cl₂FN₆O.
  • Yield: 69%, indicating moderate synthetic efficiency.

Tabulated Comparison of Key Parameters

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Purity/Notes
5-Chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide (Target) 338977-39-2 C₁₉H₁₃Cl₃N₂O₂ 407.35 3-Chlorobenzyl, 4-chlorophenyl Molecular building block
5-Chloro-1-(3-chlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide 338977-35-8 C₂₀H₁₆Cl₂N₂O₃ 403.26 3-Chlorobenzyl, 4-methoxyphenyl N/A
5-Chloro-1-(3,4-dichlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide 339023-93-7 C₂₀H₁₅Cl₃N₂O₃ 437.71 3,4-Dichlorobenzyl, 4-methoxyphenyl >90% purity
Pyrazole-based analogue N/A C₂₁H₁₃Cl₂FN₆O 455.1 Pyrazole core, 4-fluorophenyl, cyano 69% yield, mp 177°C

Research Findings and Implications

  • Substituent Effects :
    • Chlorine atoms enhance lipophilicity and metabolic stability but may reduce solubility.
    • Methoxy groups improve solubility and electronic modulation, critical for drug bioavailability.
  • Synthetic Considerations :
    • Moderate yields (e.g., 69% for pyrazole analogue) suggest room for optimization in chlorinated pyridine synthesis.
  • Analytical Tools :
    • Software like SHELX and Mercury are pivotal for crystallographic analysis, though specific data for these compounds are lacking in the evidence.
  • Applications :
    • These compounds are likely intermediates in drug discovery, particularly for targets requiring halogen bonding (e.g., antiviral or anticancer agents).

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